

Application Notes and Protocols for the One-Pot Synthesis of Nilotinib Intermediates

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Compound of Interest

3-(4-methyl-1H-imidazol-1-yl)-5(trifluoromethyl)aniline

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Abstract

Nilotinib is a potent and selective BCR-ABL tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). The synthesis of Nilotinib involves the coupling of two key intermediates: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine and 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid. This application note details a one-pot synthesis process for these crucial intermediates, aiming to improve efficiency, reduce waste, and provide a more cost-effective and scalable manufacturing route. The protocols provided are based on established synthetic methodologies, including the Buchwald-Hartwig amination, and are intended for research and development purposes.

Introduction

The traditional synthesis of Nilotinib often involves multiple discrete steps with the isolation and purification of each intermediate, leading to longer production times and lower overall yields. One-pot syntheses, where sequential reactions are carried out in a single reactor without the isolation of intermediates, offer significant advantages in terms of process economy and environmental impact. This document outlines a streamlined, one-pot approach to synthesize key Nilotinib intermediates, providing detailed experimental protocols and data to support its application in a laboratory or pilot-plant setting.



Key Intermediates and Synthetic Strategy

The one-pot synthesis focuses on the preparation of two primary intermediates of Nilotinib:

- Intermediate I: 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine
- Intermediate II: 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

The final step involves the amide coupling of these two intermediates to form Nilotinib. This document will focus on the one-pot synthesis of these intermediates.

One-Pot Synthesis of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (Intermediate l)

This process combines the arylation of 4-methylimidazole with a trifluoromethyl-substituted aniline derivative in a one-pot reaction.

Experimental Protocol

Materials:

- 3-Bromo-5-(trifluoromethyl)aniline
- 4-Methylimidazole
- Copper(I) iodide (CuI)
- 8-Hydroxyquinoline
- Tripotassium phosphate (K₃PO₄)
- Ethanol (96%)
- Toluene
- Acetone



Concentrated Hydrochloric Acid (HCl)

Procedure:

- To a reaction vessel under an argon atmosphere, add 3-bromo-5-(trifluoromethyl)aniline (1.0 mol), tripotassium phosphate (1.2 mol), and 4-methylimidazole (1.5 mol).
- Stir the mixture and heat to 80 °C.
- Add 8-hydroxyquinoline (0.1 mol) and copper(I) iodide (0.1 mol) to the reaction mixture.
- Increase the temperature to 165 °C and maintain for 4 hours.
- After the reaction is complete, cool the mixture and add 1.44 L of 96% ethanol to the hot reaction mixture, allowing it to cool below the boiling point.
- Filter the resulting suspension and wash the filter cake with ethanol.
- The filtrate containing the crude product is then processed for hydrochloride salt formation.
- Concentrated HCl is added dropwise to the stirred solution.
- The mixture is stirred for 30 minutes and then cooled to 0-5 °C.
- The precipitated hydrochloride salt is filtered, rinsed with a cold toluene/acetone (1:1) solution, and dried.
- The dry technical product can be recrystallized from ethanol to yield pure 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine hydrochloride.[1][2]

Quantitative Data



Parameter	Value	Reference
Molar Ratio of Reactants	3-Bromo-5- (trifluoromethyl)aniline : 4- Methylimidazole : K₃PO₄ = 1 : 1.5 : 1.2	[2]
Catalyst Loading (Cul)	0.1 mol equivalent	[2]
Ligand Loading (8- Hydroxyquinoline)	0.1 mol equivalent	[2]
Reaction Temperature	165 °C	[2]
Reaction Time	4 hours	[2]
Yield	50%	[2]
Purity	>99% after recrystallization	[3]

Synthesis of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (Intermediate II)

This intermediate is typically synthesized through a multi-step process. While a complete one-pot synthesis from simple starting materials is challenging, a streamlined process with minimal isolations can be achieved.

Experimental Protocol

Step 1: Synthesis of methyl 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoate

Materials:

- Methyl 3-amino-4-methylbenzoate
- 2-Chloro-4-(pyridin-3-yl)pyrimidine
- Palladium(II) acetate (Pd(OAc)₂)
- Xantphos



- Cesium carbonate (Cs₂CO₃)
- 1,4-Dioxane

Procedure:

- In a reaction vessel, combine methyl 3-amino-4-methylbenzoate, 2-chloro-4-(pyridin-3-yl)pyrimidine, palladium(II) acetate, Xantphos, and cesium carbonate.
- Add anhydrous 1,4-dioxane as the solvent.
- Heat the mixture under an inert atmosphere at a specified temperature until the reaction is complete as monitored by TLC or HPLC.
- Upon completion, the reaction mixture can be carried forward to the next step without isolating the ester intermediate.

Step 2: Hydrolysis to 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid

Materials:

- Reaction mixture from Step 1
- Sodium hydroxide (NaOH) solution
- Water
- Hydrochloric acid (HCl)

Procedure:

- To the reaction mixture from the previous step, add an aqueous solution of sodium hydroxide.
- Heat the mixture to reflux to facilitate the hydrolysis of the methyl ester.
- After hydrolysis is complete, cool the reaction mixture to room temperature.
- Acidify the mixture with hydrochloric acid to precipitate the product.



• Filter the solid, wash with water, and dry under vacuum to obtain 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid.[4]

Ouantitative Data

Parameter	Value	Reference
Catalyst System	Pd₂(dba)₃ / Xantphos	
Base	CS2CO3	
Solvent	1,4-Dioxane / tBuOH	
Hydrolysis Agent	Sodium Hydroxide	[4]
Overall Yield	~89% (for the coupling step)	

One-Pot Synthesis of Nilotinib from Intermediates

This process describes the direct coupling of the two key intermediates in a one-pot fashion to yield Nilotinib.

Experimental Protocol

Materials:

- 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (Intermediate II)
- N-Methyl-2-pyrrolidone (NMP)
- Thionyl chloride (SOCl₂)
- 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (Intermediate I)
- Water
- Sodium hydroxide (NaOH) solution

Procedure:



- To a glass reactor, add 4-methyl-3-{[4-(pyridin-3-yl) pyrimidin-2-yl]amino}benzoic acid (1.0 eq) and N-Methyl-2-pyrrolidone.
- Heat the mixture to 60 °C.
- Slowly add thionyl chloride (1.27 eq) over 15 minutes and stir the resulting mixture at 60 °C for 1 hour to form the acid chloride in situ.
- To this mixture, add a solution of 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)benzenamine (1.0 eq) in NMP.
- Heat the reaction mixture to 90 °C and stir for 3 hours.[5][6]
- After the reaction is complete, add water and adjust the pH to 11-12 with a 47% NaOH solution.
- Cool the suspension to 40 °C and stir for 2 hours.
- Filter the precipitate, wash with water, and dry under vacuum to obtain Nilotinib base.[5]

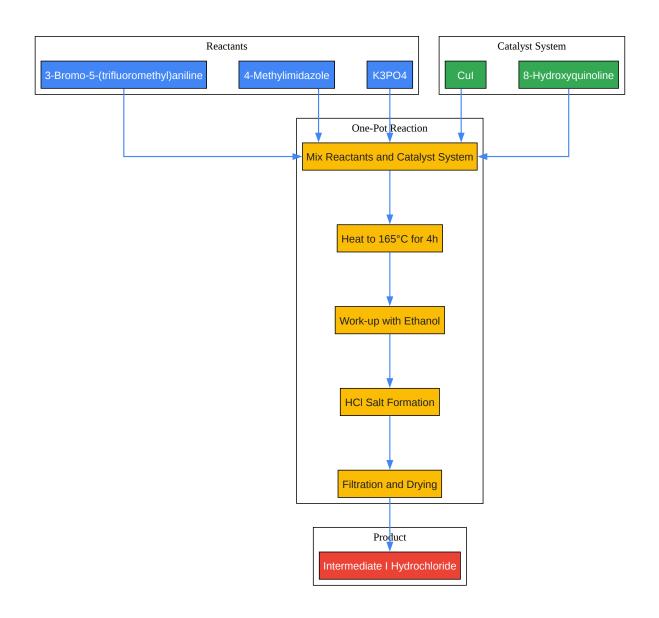
Quantitative Data

Parameter	Value	Reference
Coupling Agent	Thionyl Chloride	[5][6]
Solvent	N-Methyl-2-pyrrolidone (NMP)	[5][6]
Reaction Temperature	60 °C (acid chloride formation), 90 °C (coupling)	[5][6]
Reaction Time	1 hour (acid chloride formation), 3 hours (coupling)	[5][6]
Yield	94%	[5]
Purity	99.46%	[5]

Visualizations

One-Pot Synthesis Workflow for Intermediate I



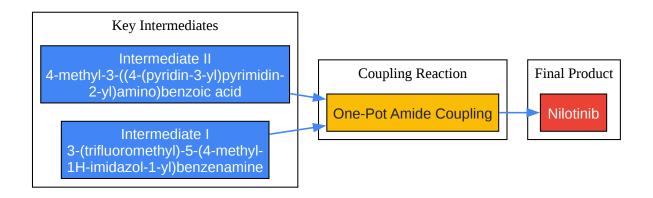


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Caption: Workflow for the one-pot synthesis of Intermediate I.



Logical Relationship of Nilotinib Synthesis



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Caption: Core components of the final Nilotinib synthesis.

Conclusion

The one-pot synthesis protocols detailed in this application note offer a more streamlined and efficient approach to the preparation of key Nilotinib intermediates. By minimizing the number of unit operations and avoiding the isolation of intermediates, these methods can lead to significant savings in time, materials, and costs, while also being more environmentally friendly. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of pharmaceutical development, enabling the optimization and scaling of Nilotinib synthesis. Further process development and optimization may be required for implementation on an industrial scale.

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